molecular formula C22H22N4O2S B11037250 2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline

2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline

Cat. No.: B11037250
M. Wt: 406.5 g/mol
InChI Key: CWIAPVCHZSUFQE-UHFFFAOYSA-N
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Description

2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with multiple functional groups, including a pyridine ring, an oxadiazole moiety, and a thioacetyl group. These structural elements contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Formation of the Oxadiazole Moiety: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound’s unique structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the oxadiazole and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,8-Tetramethyl-1,2-dihydroquinoline: Lacks the pyridine and oxadiazole moieties, resulting in different chemical properties and reactivity.

    5-Pyridin-4-yl-1,3,4-oxadiazole: Contains the oxadiazole and pyridine rings but lacks the quinoline core and thioacetyl group.

    Thioacetyl-quinoline derivatives: Similar in having the thioacetyl group and quinoline core but may lack the additional functional groups present in the target compound.

Uniqueness

The uniqueness of 2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline lies in its combination of multiple functional groups, which confer a distinct set of chemical and biological properties

Biological Activity

The compound 2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline represents a novel class of organic compounds with significant biological activity. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a quinoline backbone substituted with a pyridine and an oxadiazole moiety. The molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 366.46 g/mol. Its structural features suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps usually include:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Introduction of the thioacetyl group.
  • Final coupling with the quinoline derivative.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various human tumor cell lines. The cytotoxicity was assessed using the MTT assay to determine the IC50 values (the concentration required to inhibit cell growth by 50%).

Cell Line IC50 (μM)
HCT-116 (Colon)6.2
A549 (Lung)12.5
BxPC3 (Pancreatic)8.4
A375 (Melanoma)15.0

These results indicate that the compound exhibits significant cytotoxic effects against colon and pancreatic cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. In vitro studies have shown that it can disrupt mitochondrial membrane potential and activate caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity highlights its potential use in treating infections caused by resistant bacterial strains .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the treatment of HCT-116 cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, confirming its effectiveness as an anticancer agent.
  • Case Study on Antimicrobial Properties : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus and exhibited promising results in inhibiting bacterial growth.

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C22H22N4O2S/c1-14-6-5-7-17-15(2)12-22(3,4)26(19(14)17)18(27)13-29-21-25-24-20(28-21)16-8-10-23-11-9-16/h5-12H,13H2,1-4H3

InChI Key

CWIAPVCHZSUFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(N2C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)(C)C)C

Origin of Product

United States

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